5-Keto-D-gluconic acid calcium salt
Overview
Description
5-Keto-D-gluconic acid calcium salt is an intermediate in the synthetic pathway of glucose . It is used as a pharmaceutical intermediate and is soluble in water .
Synthesis Analysis
The synthesis of 5-Keto-D-gluconic acid involves the use of Gluconobacter japonicus, a bacterium that has been genetically modified to enhance the production of 5-Keto-D-gluconic acid . The process involves the deletion of certain genes related to the utilization of 5-Keto-D-gluconic acid and gluconate, and the addition of calcium chloride to the culture medium to improve the conversion of glucose to 5-Keto-D-gluconic acid .Chemical Reactions Analysis
The chemical reactions involved in the production of 5-Keto-D-gluconic acid are complex and involve several steps. Glucose is first converted to D-Gluconic acid by the enzyme glucose oxidase. This is then further oxidized to 2-keto-gluconate or 5-keto-gluconate depending on the pH .Scientific Research Applications
Keto-Gluconic Acid Production and Applications
5-Keto-D-gluconic acid calcium salt is derived from the production of keto-gluconic acids, particularly in the presence of calcium carbonate. Studies have shown that various species of Acetobacter produce keto-gluconic acids, including 5-keto-gluconic acid, from glucose. These keto acids, including 5-keto-D-gluconic acid, form soluble calcium salts and are used in significant quantities in different applications (Kulka & Walker, 1954).
Role in Vitamin C Synthesis
This compound plays a crucial role in the synthesis of vitamin C. A method for producing calcium 2-keto-l-gulonate, an intermediate in the Reichstein synthesis of l-ascorbic acid (vitamin C), from d-glucose has been established using a two-stage fermentation system. This process demonstrates the practical application of 5-keto-D-gluconic acid and its derivatives in the industrial synthesis of essential vitamins (Sonoyama et al., 1982).
Fermentation Processes
Research has focused on optimizing fermentation processes to increase the yield of keto-gluconic acids. For example, the production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida cells has been studied, highlighting the industrial applicability of these processes for producing keto-gluconic acids, including 5-keto-D-gluconic acid (Hou et al., 2020).
Analytical Methods for Determination
Analytical methods have been developed to quantify 5-keto-D-gluconic acid and other related compounds. High-performance liquid chromatography (HPLC) and ion chromatography have been used to analyze these compounds in biological fluids and fermentation broths, demonstrating the scientific interest in accurately measuring and controlling the levels of these compounds in various applications (Blake et al., 1984); (Zhu et al., 2013).
Calcium and Phosphorus Metabolism
This compound has been studied for its potential in calcium therapy and its role in calcium and phosphorus metabolism in dairy cows. This showcases its potential application in animal nutrition and health (Turner et al., 1931).
Industrial and Biotechnological Applications
The biotechnological synthesis of l-(+)-tartaric acid from l-ascorbic acid via 5-Keto-d-gluconic acid in grapes has been investigated, highlighting the metabolic pathways involved and the potential for industrial applications of these processes (Saito & Kasai, 1984).
Future Directions
The production of 5-Keto-D-gluconic acid and its derivatives is a promising area of research. The use of microbial fermentation as a replacement for traditional methods of production is being explored, with the aim of creating a more efficient and economical industrial fermentation process . The use of agro-industrial byproducts as carbon sources and the development of integrated routes involving genetically modified strains are some of the areas being investigated .
Properties
IUPAC Name |
calcium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-5,7,9-11H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+,5-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKHQGRMMZMKP-UINDWOIOSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-36-8 | |
Record name | Calcium bis[D-xylo-hex-5-ulosonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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